1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals , and a 1,2,3-triazole ring, which is a type of heterocyclic compound that has been the subject of much research .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, along with an ethyl group and a carboxylic acid group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Piperidine rings can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Triazole rings are generally stable and resistant to hydrolysis and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Synthesis and Characterization
Researchers have developed various methodologies for synthesizing substituted 1,2,3-triazole derivatives, demonstrating their utility in creating structurally diverse compounds. For example, the synthesis of certain 1,2,3-triazole derivatives involves 1,3-dipolar cycloaddition reactions, leading to compounds with potential antimicrobial activity (Holla et al., 2005). Similar synthetic approaches have been applied to generate triazole derivatives with varied functional groups, showcasing the adaptability of this chemical framework in medicinal chemistry (Özil et al., 2015; Brahmayya et al., 2018).
Biological Activities
The antimicrobial properties of 1,2,3-triazole derivatives have been extensively studied, with many compounds showing significant activity against various bacterial and fungal strains. The variation in the substituents attached to the triazole ring plays a crucial role in determining the antimicrobial efficacy of these compounds (Sumangala et al., 2010). Additionally, certain triazole derivatives have been evaluated for their anticancer activity, providing a foundation for the development of new anticancer agents (Dong et al., 2017; Dong et al., 2018).
Advanced Applications
Beyond their biological activities, 1,2,3-triazole derivatives also find applications in material science and as intermediates in organic synthesis. For instance, triazole-based scaffolds are valuable for the design of peptidomimetics and biologically active compounds, with specific derivatives being synthesized to overcome the limitations posed by potential rearrangements (Ferrini et al., 2015). Additionally, triazole compounds have been involved in the study of π-hole tetrel bonding interactions, contributing to the understanding of non-covalent interactions in chemistry (Ahmed et al., 2020).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a piperidine ring could influence the compound’s binding affinity and selectivity for its target .
Biochemical Pathways
The affected pathways would also depend on the compound’s target. For instance, if the compound targets a receptor involved in a specific signaling pathway, it could potentially modulate that pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a piperidine ring could affect these properties, as piperidine derivatives are known to have diverse pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by its chemical structure and the conditions in which it is stored .
Future Directions
Biochemical Analysis
Biochemical Properties
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain . The interaction with GlyT1 suggests that this compound may influence neurotransmitter regulation and synaptic transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal function and communication . Additionally, it may impact the expression of genes related to synaptic plasticity and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of GlyT1, thereby increasing the availability of glycine in the synaptic cleft . This inhibition can enhance the activation of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. The compound may also influence other molecular targets, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions and retains its inhibitory activity over extended periods . Long-term exposure to the compound in vitro has demonstrated sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . The compound’s metabolism may also influence metabolic flux and the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is essential for its activity and function within the cell.
Properties
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDBGSIIOHURCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.